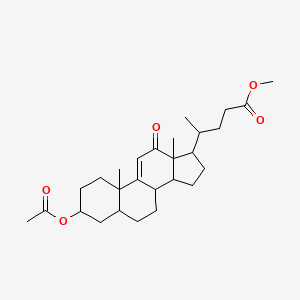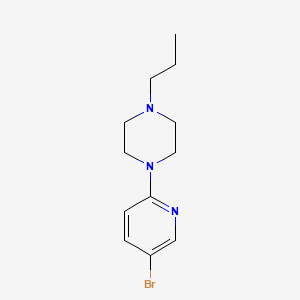
2,3,5,6-tetrakis(3,6-di-t-Butylcarbazol-9-yl)-1,4-dicyanobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,5,6-tetrakis(3,6-di-t-Butylcarbazol-9-yl)-1,4-dicyanobenzene is a complex organic compound known for its unique structural properties and applications in various fields of scientific research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-tetrakis(3,6-di-t-Butylcarbazol-9-yl)-1,4-dicyanobenzene typically involves a series of organic reactions. One common method is the Friedel–Crafts alkylation reaction, where the photoactive unit is reacted with formaldehyde dimethyl acetal under specific conditions . This reaction results in the formation of hyper-crosslinked porous organic polymers, which are then further processed to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes used in laboratory settings. The process would require precise control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2,3,5,6-tetrakis(3,6-di-t-Butylcarbazol-9-yl)-1,4-dicyanobenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of new compounds with different functional groups.
科学的研究の応用
2,3,5,6-tetrakis(3,6-di-t-Butylcarbazol-9-yl)-1,4-dicyanobenzene has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic polymers and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including drug development.
作用機序
The mechanism of action of 2,3,5,6-tetrakis(3,6-di-t-Butylcarbazol-9-yl)-1,4-dicyanobenzene involves its interaction with molecular targets and pathways within a given system. The compound’s unique structure allows it to engage in specific chemical reactions, leading to the formation of desired products. The molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used.
類似化合物との比較
Similar Compounds
- 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene
- 1,2,3,5-tetrakis(3,6-di-t-Butylcarbazol-9-yl)-4,6-dicyanobenzene
Uniqueness
Compared to similar compounds, it may exhibit different reactivity, stability, and suitability for various applications .
特性
CAS番号 |
2153433-46-4 |
|---|---|
分子式 |
C88H96N6 |
分子量 |
1237.7 g/mol |
IUPAC名 |
2,3,5,6-tetrakis(3,6-ditert-butylcarbazol-9-yl)benzene-1,4-dicarbonitrile |
InChI |
InChI=1S/C88H96N6/c1-81(2,3)51-25-33-69-59(41-51)60-42-52(82(4,5)6)26-34-70(60)91(69)77-67(49-89)79(93-73-37-29-55(85(13,14)15)45-63(73)64-46-56(86(16,17)18)30-38-74(64)93)80(94-75-39-31-57(87(19,20)21)47-65(75)66-48-58(88(22,23)24)32-40-76(66)94)68(50-90)78(77)92-71-35-27-53(83(7,8)9)43-61(71)62-44-54(84(10,11)12)28-36-72(62)92/h25-48H,1-24H3 |
InChIキー |
CQURZDSEPSHGIF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C(C)(C)C)C4=C(C(=C(C(=C4N5C6=C(C=C(C=C6)C(C)(C)C)C7=C5C=CC(=C7)C(C)(C)C)C#N)N8C9=C(C=C(C=C9)C(C)(C)C)C1=C8C=CC(=C1)C(C)(C)C)N1C2=C(C=C(C=C2)C(C)(C)C)C2=C1C=CC(=C2)C(C)(C)C)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Indole-1-carboxylic acid, 4-[[(methylsulfonyl)oxy]methyl]-, 1,1-dimethylethyl ester](/img/structure/B12101160.png)

![N-[1-(2-chlorophenyl)ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12101178.png)











